2-fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide 2-fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1234909-05-7
VCID: VC7150936
InChI: InChI=1S/C14H16FNO2S2/c1-2-8-16(10-12-7-9-19-11-12)20(17,18)14-6-4-3-5-13(14)15/h3-7,9,11H,2,8,10H2,1H3
SMILES: CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2F
Molecular Formula: C14H16FNO2S2
Molecular Weight: 313.41

2-fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

CAS No.: 1234909-05-7

Cat. No.: VC7150936

Molecular Formula: C14H16FNO2S2

Molecular Weight: 313.41

* For research use only. Not for human or veterinary use.

2-fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide - 1234909-05-7

Specification

CAS No. 1234909-05-7
Molecular Formula C14H16FNO2S2
Molecular Weight 313.41
IUPAC Name 2-fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C14H16FNO2S2/c1-2-8-16(10-12-7-9-19-11-12)20(17,18)14-6-4-3-5-13(14)15/h3-7,9,11H,2,8,10H2,1H3
Standard InChI Key UFYWGVYAYWQMFH-UHFFFAOYSA-N
SMILES CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2F

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₆FNO₂S₂, with a molecular weight of 313.41 g/mol. Its IUPAC name, 2-fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide, reflects the substitution pattern:

  • A fluorine atom at the ortho position of the benzene ring.

  • A sulfonamide group (-SO₂NH-) linked to a propyl chain and a thiophen-3-ylmethyl group.

Key physicochemical properties include:

PropertyValue
CAS No.1234909-05-7
Molecular FormulaC₁₄H₁₆FNO₂S₂
Molecular Weight313.41 g/mol
SMILESCCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2F
InChIKeyUFYWGVYAYWQMFH-UHFFFAOYSA-N

The fluorine atom enhances electronegativity and lipophilicity, potentially improving membrane permeability and target binding . The thiophene moiety introduces aromatic heterocyclic properties, which may facilitate π-π stacking interactions in biological systems.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step approach:

  • Sulfonamide Core Formation: Reacting 2-fluorobenzenesulfonyl chloride with N-propylamine under basic conditions (e.g., aqueous NaOH) to form N-propyl-2-fluorobenzenesulfonamide.

  • Alkylation with Thiophen-3-ylmethyl Halide: Introducing the thiophen-3-ylmethyl group via nucleophilic substitution, typically using a base like triethylamine in anhydrous tetrahydrofuran (THF).

Representative Reaction Conditions:

StepReagents/ConditionsYield
12-Fluorobenzenesulfonyl chloride, N-propylamine, NaOH, 0–5°C75–85%
2Thiophen-3-ylmethyl bromide, Et₃N, THF, reflux60–70%

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) are employed to enhance efficiency and sustainability . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Biological Activity and Mechanism of Action

Carbonic Anhydrase Inhibition

Fluorinated benzenesulfonamides are well-documented inhibitors of carbonic anhydrases (CAs), enzymes critical for pH regulation and CO₂ hydration . The sulfonamide group coordinates with the zinc ion in the CA active site, while the fluorine atom stabilizes binding via electrostatic interactions .

Key Findings:

  • IC₅₀ Values: Structural analogs exhibit IC₅₀ values of 10–100 nM against CA isoforms (e.g., CA IX and XII) .

  • Selectivity: The ortho-fluorine substitution may enhance selectivity for tumor-associated CA IX over off-target isoforms .

Oncology

CA IX is overexpressed in hypoxic tumors, making it a target for anticancer therapies. Preclinical studies show that fluorinated sulfonamides reduce tumor growth by acidifying the extracellular matrix and sensitizing cells to chemotherapy .

Metabolic Disorders

The compound’s thiophene moiety may modulate G-protein-coupled receptors (GPCRs) involved in glucose metabolism. For example, related sulfonamides act as GPR119 antagonists, enhancing insulin secretion in diabetic models.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
2-Fluoro-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamideOrtho-fluorine, thiophen-3-ylmethylCA inhibition, GPCR modulation
N-propyl-N-(thiophen-2-ylmethyl)-2-fluorobenzenesulfonamideThiophen-2-ylmethyl substitutionReduced CA affinity
2-Trifluoromethoxy analogTrifluoromethoxy groupEnhanced metabolic stability

The ortho-fluorine configuration in the target compound optimizes steric and electronic interactions with CA isoforms, whereas thiophen-2-ylmethyl analogs show diminished activity due to altered binding geometry .

Research Gaps and Future Directions

  • In Vivo Pharmacokinetics: No data exist on bioavailability or half-life in animal models.

  • Toxicity Profiling: Preliminary assays indicate low acute toxicity, but chronic exposure studies are needed.

  • Structure-Activity Relationships (SAR): Systematic modification of the thiophene and propyl groups could refine selectivity.

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